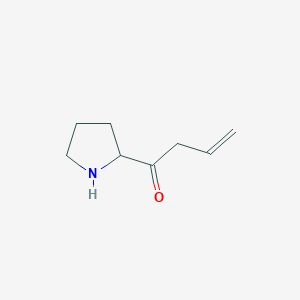
1-(Pyrrolidin-2-yl)but-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-2-yl)but-3-en-1-one is an organic compound featuring a pyrrolidine ring attached to a butenone moiety
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-2-yl)but-3-en-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with but-3-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-(Pyrrolidin-2-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-2-yl)but-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various medical conditions.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This can result in changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
1-(Pyrrolidin-2-yl)but-3-en-1-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound shares the pyrrolidine ring but differs in its functional groups, leading to distinct chemical and biological properties.
Pyrrolidine-2,5-dione: Another derivative with unique reactivity and applications.
Prolinol: A related compound with significant use in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-pyrrolidin-2-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-4-8(10)7-5-3-6-9-7/h2,7,9H,1,3-6H2 |
Clave InChI |
QFEWAWHYYQCKNK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


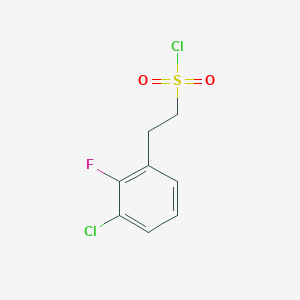
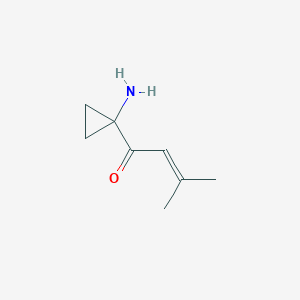
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)

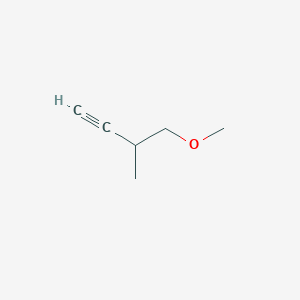


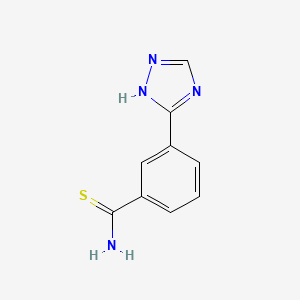
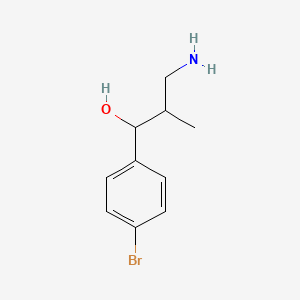

![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)
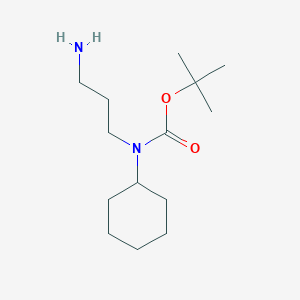
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

